![molecular formula C20H20N4O2 B11012473 N-(2,3-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012473.png)
N-(2,3-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine, 1H-indazole, and pyrrolidine derivatives. Common synthetic routes may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Amide Bond Formation: Coupling reactions between carboxylic acids and amines using reagents like EDCI or DCC.
Pyrrolidine Ring Construction: Cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or activation of enzymes: Modulating biochemical pathways.
Binding to receptors: Altering cellular signaling.
Interacting with DNA or RNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-2-PYRROLIDINECARBOXAMIDE
- N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-4-PYRROLIDINECARBOXAMIDE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific substitution pattern on the indazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-12-6-5-9-16(13(12)2)21-20(26)14-10-18(25)24(11-14)19-15-7-3-4-8-17(15)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23) |
InChI Key |
YXTKJBZNBWLUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |
Origin of Product |
United States |
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